1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether

Overview

Description

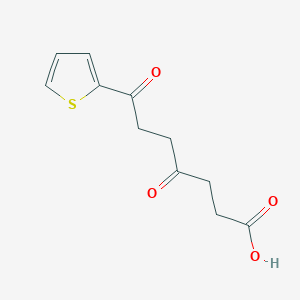

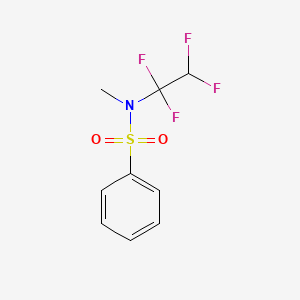

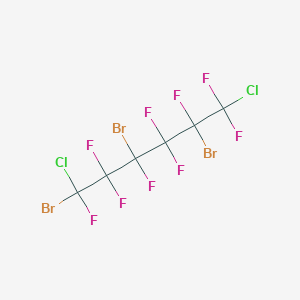

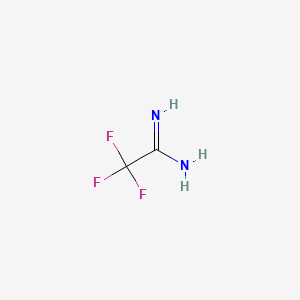

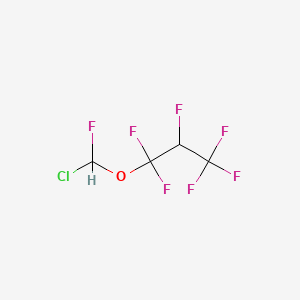

“1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether” is a chemical compound with the molecular formula C4H2ClF7O . It contains a total of 14 bonds, including 12 non-H bonds, 2 rotatable bonds, and 1 aliphatic ether .

Molecular Structure Analysis

The InChI code for “1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether” is1S/C4H2ClF7O/c5-2(7)13-4(11,12)1(6)3(8,9)10/h1-2H . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

The molecular weight of “1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether” is 234.5 . The compound has a storage temperature of 28°C . Its density is predicted to be 1.549±0.06 g/cm3 .Scientific Research Applications

- 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether, also known as HFP-DFME, is widely used as a solvent in organic synthesis . Its non-flammability and non-toxic nature make it a safe choice for various laboratory experiments .

- The exact mechanism of action remains somewhat elusive, but it is postulated to exhibit strong Lewis acid characteristics, allowing it to form complexes through reactions with other compounds . These complexes are believed to be the source of the unique properties exhibited by 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether .

- This compound is also suggested to possess proficient nucleophilic behavior, enabling it to react with other compounds and give rise to novel compounds through such interactions .

- HFP-DFME has proven valuable as a reagent in synthesizing organofluorine compounds . Organofluorine compounds are a class of organic compounds that contain one or more carbon–fluorine bonds. They are important in a variety of industries, including pharmaceuticals and agrochemicals .

Organic Synthesis

Synthesis of Organofluorine Compounds

Pharmaceuticals

- This compound has been used in the design of electrolyte systems, specifically those based on fluoroalkyl ether . These systems are designed to enhance the long-cycle and high-rate performances of Lithium Metal Batteries (LMBs) .

- It is also used as a fluorinated ether solvent . These solvents are often used in applications where their unique properties, such as high thermal stability and low reactivity, are beneficial .

Electrolyte Systems

Fluorinated Ether Solvents

Glycol Ether Solvents

- This compound has been used in the design of high-polarity electrolyte systems . These systems are designed to enhance the long-cycle and high-rate performances of Lithium Metal Batteries (LMBs) .

- It is also used as a fluorinated ether solvent . These solvents are often used in applications where their unique properties, such as high thermal stability and low reactivity, are beneficial .

- Additionally, it is used as a glycol ether solvent . Glycol ethers are a group of solvents based on alkyl ethers of ethylene glycol or propylene glycol commonly used in paints and cleaners .

- HFP-DFME has proven valuable as a reagent in synthesizing organofluorine compounds . Organofluorine compounds are a class of organic compounds that contain one or more carbon–fluorine bonds. They are important in a variety of industries, including pharmaceuticals and agrochemicals .

- HFP-DFME is also used in the synthesis of pharmaceuticals . The unique properties of this compound, such as its low volatility and non-toxic nature, make it a valuable tool in the creation of various pharmaceutical products .

High-Polarity Electrolyte Systems

Fluorinated Ether Solvents

Glycol Ether Solvents

Synthesis of Organofluorine Compounds

Pharmaceuticals

Organic Synthesis

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H335, and H319, indicating that it can cause skin irritation, respiratory irritation, and serious eye irritation . Precautionary measures include wearing protective gloves and eye protection, washing hands thoroughly after handling, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name |

1-[chloro(fluoro)methoxy]-1,1,2,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF7O/c5-2(7)13-4(11,12)1(6)3(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRYVSOUOYKCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(F)Cl)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381157 | |

| Record name | 1-[Chloro(fluoro)methoxy]-1,1,2,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether | |

CAS RN |

56860-86-7 | |

| Record name | 1-[Chloro(fluoro)methoxy]-1,1,2,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56860-86-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.